(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone
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Overview
Description
2-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, dimethoxy groups, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, including Friedel-Crafts acylation, demethylation, and nucleophilic substitution reactions. The process begins with the acylation of a suitable aromatic precursor to introduce the fluorobenzoyl group. This is followed by demethylation to expose reactive sites for further functionalization. Finally, nucleophilic substitution is employed to attach the methoxyphenoxy and tetrahydroisoquinoline moieties .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced .
Scientific Research Applications
2-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could reveal new therapeutic uses, particularly if it exhibits activity against specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Bromobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The presence of the fluorobenzoyl group in 2-(4-FLUOROBENZOYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE imparts unique properties compared to its analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C26H26FNO5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C26H26FNO5/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-18(20)12-13-28(21)26(29)17-8-10-19(27)11-9-17/h4-11,14-15,21H,12-13,16H2,1-3H3 |
InChI Key |
XBPIYGLYSDSJCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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